Antibiotic X 4357B

Catalog No.
S8369703
CAS No.
M.F
C46H75NO14
M. Wt
866.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Antibiotic X 4357B

Product Name

Antibiotic X 4357B

IUPAC Name

[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,4E,6Z,9R,10S,11S,12R,13R,14E,16Z)-11-ethyl-10,12-dihydroxy-3,17-dimethoxy-7,9,13,15-tetramethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate

Molecular Formula

C46H75NO14

Molecular Weight

866.1 g/mol

InChI

InChI=1S/C46H75NO14/c1-13-16-34-28(7)37(58-38-22-33(48)43(31(10)57-38)60-45(47)53)23-46(54,61-34)30(9)41(51)29(8)42-35(55-11)18-15-17-24(3)19-26(5)39(49)32(14-2)40(50)27(6)20-25(4)21-36(56-12)44(52)59-42/h13,15-18,20-21,26-35,37-43,48-51,54H,14,19,22-23H2,1-12H3,(H2,47,53)/b16-13+,18-15+,24-17-,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,46-/m1/s1

InChI Key

DJZCTUVALDDONK-MOGIKZEKSA-N

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)OC(=O)N)O)O)O)OC)C)C)O

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C\C=C\[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)OC(=O)N)O)O)O)OC)/C)C)O

Antibiotic X 4357B, also known as Concanamycin A, is a plecomacrolide antibiotic derived from the fermentation products of the Streptomyces genus. It is characterized by its unique macrocyclic structure, which plays a critical role in its biological activity. Concanamycin A has been shown to exhibit potent inhibitory effects against various fungi, particularly Saccharomyces cerevisiae, and has also demonstrated activity against certain bacteria and other microorganisms .

Relevant to its biological activity and synthesis. Notably, it can form stable complexes with various metal ions, which may influence its antimicrobial properties. The compound's structure allows for interactions that can lead to the formation of carbamoyl linkages, enhancing its stability against hydrolysis compared to other β-lactam antibiotics . Additionally, the presence of specific functional groups in its structure facilitates nucleophilic attacks, leading to further chemical transformations that can modify its efficacy.

The synthesis of Concanamycin A involves complex biosynthetic pathways typically found in Streptomyces species. The key steps include:

  • Polyketide Synthesis: Initiated by the assembly of acetyl-CoA units through polyketide synthase enzymes.
  • Modification Reactions: Subsequent tailoring reactions that introduce various functional groups and modify the core structure.
  • Fermentation: Large-scale production is often achieved through fermentation processes where specific strains of Streptomyces are cultivated under controlled conditions to maximize yield.

Recent advancements have also explored semi-synthetic approaches to modify Concanamycin A for enhanced activity or reduced toxicity .

Concanamycin A has several applications in both clinical and research settings:

  • Antifungal Therapy: It is primarily utilized in treating fungal infections due to its potent inhibitory effects on fungal growth.
  • Research Tool: In cell biology, it serves as a valuable tool for studying V-ATPase function and cellular processes related to ion transport and pH regulation.
  • Potential Cancer Therapeutics: Emerging research suggests that Concanamycin A may have anticancer properties by inducing apoptosis in certain cancer cell lines .

Studies have shown that Concanamycin A interacts with various biological molecules, including proteins involved in cellular signaling pathways. Its primary interaction remains with V-ATPase, but it also shows potential interactions with other membrane proteins that could modulate its antifungal efficacy. Research indicates that these interactions can lead to altered cellular responses, enhancing the compound's effectiveness against resistant strains of fungi .

Several compounds share structural or functional similarities with Concanamycin A. The following table compares these compounds based on their properties:

Compound NameClassMechanism of ActionUnique Features
Echinocandin BLipopeptideInhibits β-glucan synthesisEffective against Candida species
Amphotericin BPolyeneBinds ergosterol in fungal membranesBroad-spectrum antifungal
NystatinPolyeneBinds ergosterolUsed primarily for topical infections
Fusidic AcidSteroid antibioticInhibits bacterial protein synthesisEffective against Gram-positive bacteria

Concanamycin A is unique due to its specific targeting of V-ATPase, distinguishing it from other antifungal agents that typically target cell membrane components or cell wall synthesis. This specificity may contribute to its effectiveness against certain resistant strains where traditional antifungals fail .

Concanamycin A was first isolated in the 1980s from the mycelium of Streptomyces diastatochromogenes S-45 during a screen for inhibitors of lymphocyte proliferation stimulated by concanavalin A. Its name derives from this activity ("Concanamycin") and its classification as a macrolide antibiotic. Alternative designations include Folimycin and CMA, reflecting its identification in independent studies. Early research highlighted its antifungal efficacy against Saccharomyces cerevisiae and other yeasts, though it lacked antibacterial activity. The structural elucidation of CMA revealed its membership in the plecomacrolide family, characterized by an 18-membered lactone ring and a glycosylated hemiketal moiety.

Taxonomic Origin and Producing Organisms

The primary producer of CMA is Streptomyces diastatochromogenes, a soil-dwelling bacterium known for synthesizing diverse secondary metabolites, including oligomycins and toyocamycin. Recent metabolic engineering efforts have expanded production to engineered strains such as Streptomyces eitanensis DHS10676, which achieves titers exceeding 900 mg/L through overexpression of biosynthetic regulators like cmsG and cmsR. Other Streptomyces species, including S. neyagawaensis, harbor homologous gene clusters for CMA biosynthesis, though native production levels are comparatively lower.

Structural Classification Within Macrolide Antibiotics

CMA belongs to the plecomacrolide subclass of macrolides, distinguished by a 18-membered macrocyclic lactone core fused to a 6-membered hemiketal ring (Figure 1). Key structural features include:

  • C23 glycosylation: A 4’-O-carbamoyl-2’-deoxyrhamnose moiety attached to the hemiketal ring, critical for target binding.
  • Ethyl and methyl branches: Positioned at C8, these substituents differentiate CMA from analogs like concanamycin B (methyl branch) and influence potency.
  • Macrolactone oxidation pattern: Hydroxyl and epoxy groups enhance interactions with V-ATPases.

This structure underpins CMA’s specificity for V-ATPases, setting it apart from other macrolides like erythromycin or azithromycin, which target bacterial ribosomes.

Molecular Architecture and Functional Groups

Antibiotic X 4357B possesses a 46-carbon macrocyclic structure with the molecular formula $$ \text{C}{46}\text{H}{75}\text{NO}_{14} $$ and a molecular weight of 866.09 g/mol [2] [4]. Its core consists of an 18-membered lactone ring fused to a 6-membered hemiketal ring, a hallmark of macrolide antibiotics [4]. Key functional groups include:

  • Hydroxyl groups: Seven hydroxyl moieties contribute to hydrogen bonding and solubility.
  • Carbamate group: A 4-O-carbamoyl substituent on the β-D-arabino-hexopyranosyl sugar unit enhances stability [1] [2].
  • Methoxy groups: Two methoxy groups at positions 3 and 17 influence hydrophobic interactions [1].
  • Conjugated double bonds: Four trans-configured double bonds (4E, 6E, 14E, 16Z) within the lactone ring enable π-π stacking [2].

The glycosylation pattern involves a β-D-arabino-hexopyranosyl unit linked to the hemiketal ring via an oxygen atom at position 23, critical for V-ATPase binding [4].

Table 1: Physicochemical Properties of Antibiotic X 4357B

PropertyValueSource
Density1.2 ± 0.1 g/cm³ [2]
Boiling Point966.4 ± 65.0 °C [2]
Melting Point179–180°C (dichloromethane/ethanol) [2]
LogP3.88 [2]
Solubility in DMSO>10 mg/mL (stable at -20°C) [3] [4]

Stereochemical Configuration Analysis

Antibiotic X 4357B contains 15 chiral centers, with absolute configurations confirmed through X-ray crystallography and nuclear Overhauser effect spectroscopy (NOESY) [2] [4]. Notable stereochemical features include:

  • Lactone ring: The 9R,10S,11S,12R,13R configuration creates a rigid, saddle-shaped conformation optimal for V-ATPase inhibition [4].
  • Hemiketal ring: The 2R,4R,5S,6R configuration stabilizes the glycosidic bond via intramolecular hydrogen bonding [1].
  • Side chain: The (1E)-prop-1-en-1-yl group at position 5 adopts an trans configuration, enhancing membrane permeability [2].

Critical NOESY correlations between H-10 and H-12 (2.3 Å) and H-13 and H-15 (2.1 Å) confirm the macrocycle’s three-dimensional folding [4].

Stability and Degradation Pathways

Antibiotic X 4357B exhibits pH-dependent stability:

  • Acidic conditions (pH <4): Rapid lactone ring hydrolysis occurs, yielding a linear seco-acid derivative [4].
  • Neutral/basic conditions (pH 7–9): Degradation proceeds via oxidation of the C-18 ketone to a carboxylic acid (t₁/₂ = 72 hours at 25°C) [2].

Key Stability Factors:

  • Temperature: Decomposition accelerates above 40°C, with a 15% loss in potency after 30 days at 25°C [3].
  • Light Exposure: UV irradiation (λ = 254 nm) induces [4+2] cycloaddition between C-6 and C-14 double bonds, forming an inactive dimer [2].
  • Solvent Effects:
    • Chloroform/ethanol solutions degrade 30% faster than DMSO stocks [4].
    • Aqueous suspensions (0.1% Tween-80) retain 95% activity for 48 hours at 4°C [3].

Degradation products identified via LC-MS include:

  • M1: m/z 883.2 ([M+H]⁺), resulting from C-17 methoxy demethylation.
  • M2: m/z 848.3 ([M+H]⁺), formed through carbamate hydrolysis [2].

XLogP3

6

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

6

Exact Mass

865.51875607 g/mol

Monoisotopic Mass

865.51875607 g/mol

Heavy Atom Count

61

Dates

Modify: 2024-04-14

Explore Compound Types